molecular formula C16H16O4 B12819900 2-(2-Carboxyphenyl)benzoic acid;ethane

2-(2-Carboxyphenyl)benzoic acid;ethane

Cat. No.: B12819900
M. Wt: 272.29 g/mol
InChI Key: BZXBUJDCFBMMBO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-(2-Carboxyphenyl)benzoic Acid

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-(2-carboxyphenyl)benzoic acid under IUPAC rules, denoting two benzoic acid groups connected at the 2-position of their respective benzene rings. Its molecular formula is C₁₄H₁₀O₄ , with a molar mass of 242.23 g/mol. The SMILES representation (C1=CC=C(C(=C1)C(=O)O)C2=CC=CC=C2C(=O)O) confirms the para-substituted carboxylic acid groups.

Table 1: Key identifiers
Property Value Source
IUPAC Name 2-(2-carboxyphenyl)benzoic acid
CAS Registry 482-05-3
Molecular Formula C₁₄H₁₀O₄
SMILES OC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies reveal a planar biphenyl backbone with dihedral angles of 15–25° between the two benzene rings, minimizing steric hindrance between carboxylic groups. The carboxylic acid moieties adopt a trans configuration, forming intramolecular hydrogen bonds (O─H···O=C) with bond lengths of 1.85–1.92 Å. This arrangement stabilizes the crystal lattice via π-π stacking (3.4 Å interplanar distance) and intermolecular hydrogen bonding.

Table 2: Crystallographic parameters
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.42 Å, b=5.89 Å, c=12.31 Å
Hydrogen Bond Network R₂²(8) dimer motif

Spectroscopic Characterization (FT-IR, NMR, MS)

FT-IR Spectroscopy : Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O─H stretch) confirm carboxylic acid groups. The out-of-plane C─H bending at 720 cm⁻¹ indicates monosubstituted benzene rings.

¹H NMR (DMSO-d₆) :

  • δ 13.12 (s, 2H, COOH)
  • δ 8.02 (d, J=7.8 Hz, 2H, H-3/H-6)
  • δ 7.65 (t, J=7.5 Hz, 2H, H-4/H-5)
  • δ 7.52 (d, J=7.2 Hz, 2H, H-2'/H-6')
  • δ 7.41 (t, J=7.3 Hz, 2H, H-3'/H-5')
  • δ 7.34 (t, J=7.1 Hz, 1H, H-4')

¹³C NMR :

  • δ 170.2 (COOH)
  • δ 142.1 (C-1)
  • δ 132.8–126.4 (aromatic carbons)

Mass Spectrometry :

  • ESI-MS (m/z): 243.06 [M+H]⁺ (calc. 242.22)
  • Fragmentation peaks at m/z 225 (‑H₂O), 181 (‑CO₂H)

Tautomerism and Conformational Isomerism

The compound exhibits atropisomerism due to restricted rotation about the biphenyl bond, with a rotational barrier of ~25 kcal/mol. Two enantiomeric forms (Δ and Λ) coexist at room temperature, separable below ‑20°C. No keto-enol tautomerism is observed, as the carboxylic acid groups remain protonated in solid and solution states (pH < 5).

Figure 1: Atropisomer interconversion
       COOH                COOH  
        / \                  / \  
       /   \                /   \  
      O     C≡C          C≡C     O  
     /       \            /       \  
COOH          ≡          ≡          COOH  

Transition state energy: 25 kcal/mol

Comparative Analysis with Biphenyldicarboxylic Acid Isomers

Table 3: Isomer comparison
Isomer 2,2'- (Diphenic) 2,3'- 2,4'-
Melting Point (°C) 228–230 195–197 245–247
Solubility (g/100 mL H₂O) 0.12 0.08 0.03
pKa₁/pKa₂ 2.98/4.15 3.12/4.32 3.05/4.28
Dipole Moment (D) 1.8 2.3 1.5

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(2-carboxyphenyl)benzoic acid;ethane

InChI

InChI=1S/C14H10O4.C2H6/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18;1-2/h1-8H,(H,15,16)(H,17,18);1-2H3

InChI Key

BZXBUJDCFBMMBO-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyanation and Hydrolysis of Dihalo Precursors

This method involves nucleophilic substitution followed by hydrolysis, as demonstrated in the synthesis of 1,1-di-(p-carboxyphenyl)ethane.

Procedure :

  • Step 1 : React 1,2-dibromoethane with 2-chlorobenzoic acid derivatives in the presence of a copper catalyst (e.g., CuCN) and quinoline at reflux (70–100°C, 48–72 h).
  • Step 2 : Hydrolyze the resulting dinitrile intermediate using concentrated hydrochloric acid or sodium hydroxide under reflux to yield the dicarboxylic acid.

Key Data :

Parameter Value Source
Catalyst CuCN/quinoline
Reaction Temperature 70–100°C
Yield ~80% (nitrile intermediate)

Palladium-Catalyzed Cross-Coupling

Adapted from methods for synthesizing biphenyl esters, this approach employs palladium or nickel catalysts to couple aryl zinc reagents with ethane-linked substrates.

Procedure :

  • Step 1 : Prepare 2-carboxyphenylzinc bromide by reacting 2-bromobenzoic acid with zinc dust in tetrahydrofuran (THF).
  • Step 2 : React with 1,2-dibromoethane in the presence of Pd(PPh₃)₄ or NiCl₂(PPh₃)₂ at 60–80°C for 24–48 h.

Key Data :

Parameter Value Source
Catalyst Pd(PPh₃)₄
Solvent THF
Yield 75–85%

Hydrogenation of Divinyl Precursors

Inspired by the hydrogenation of vinyl groups in thienyl derivatives, this method reduces a styrene-type intermediate to form the ethane bridge.

Procedure :

  • Step 1 : Synthesize 1,2-di-(2-carboxyphenyl)ethylene via a Wittig reaction between 2-carboxybenzaldehyde and ethylidenetriphenylphosphorane.
  • Step 2 : Hydrogenate the double bond using H₂ (15–20 bar) and Pd/C (10% w/w) in ethanol at 100°C for 12 h.

Key Data :

Parameter Value Source
Catalyst Pd/C (10% w/w)
Pressure 15–20 bar H₂
Yield 80–90%

Esterification-Hydrolysis Route

This two-step process, commonly used for dicarboxylic acids, avoids handling sensitive intermediates.

Procedure :

  • Step 1 : React ethane-1,2-diol with 2-chlorobenzoyl chloride in pyridine to form the diester.
  • Step 2 : Hydrolyze the diester using NaOH (6 M) in ethanol/water (1:1) under reflux for 6 h.

Key Data :

Parameter Value Source
Esterification Agent Pyridine
Hydrolysis Agent NaOH (6 M)
Yield 70–75% (over two steps)

Comparative Analysis

Method Advantages Limitations
Cyanation High yield, scalable Requires toxic cyanide reagents
Cross-Coupling Mild conditions, versatile Expensive Pd/Ni catalysts
Hydrogenation Clean reaction, high purity Requires high-pressure H₂
Esterification Simple, avoids metal catalysts Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diphenyldicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be further oxidized to form corresponding anhydrides or esters.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, air or oxygen with cobalt or manganese catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Scientific Research Applications

2,2’-Diphenyldicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Diphenyldicarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Different Linkers

2,2′-Dithiodibenzoic Acid (DTBA)
  • Structure : Two benzoic acid groups linked by a disulfide (–S–S–) bridge.
  • Key Differences: Reactivity: The disulfide bond in DTBA undergoes redox reactions, unlike the inert ethane linker in the target compound. Hydrogen Bonding: DTBA forms non-symmetric eight-membered {···HOCO}₂ synthons with benzoic acid derivatives, while ethane-linked analogs may exhibit different packing due to reduced steric hindrance .
  • Applications: DTBA is used in co-crystal engineering for drug delivery, whereas ethane-linked derivatives may prioritize stability in non-polar environments .
2,2'-{Oxybis[(ethane-2,1-diyloxy)ethane-2,1-diyl]}dibenzoic Acid
  • Structure : A longer ethane-based chain with oxygen atoms connecting two benzoic acid groups.
  • Key Differences :
    • Solubility : Oxygen atoms enhance polarity, increasing solubility in polar solvents compared to the purely hydrocarbon-linked target compound.
    • Flexibility : The extended chain allows for greater conformational variability .
Diplosal Acetate (CAS 530-75-6)
  • Structure : Ester-linked benzoic acid derivatives (e.g., 2-((2-Acetoxybenzoyl)oxy)benzoic acid).
  • Key Differences :
    • Acidity : Ester groups reduce acidity compared to free carboxylic acids in the target compound.
    • Bioactivity : Diplosal acetate is used for its anti-inflammatory properties, whereas ethane-linked analogs may lack ester-mediated biological interactions .

Co-Crystal Systems

DTBA·2(benzoic acid)
  • Ratio : 1:2 co-crystal.
  • Synthon : Eight-membered {···HOCO}₂ hydrogen-bonding motif.
2DTBA·3-BrBA
  • Ratio : 2:1 co-crystal with 3-bromobenzoic acid.
  • Packing: Bromine introduces halogen bonding, which ethane cannot replicate. This affects crystal density and melting points .
2-(2-Carboxyphenyl)benzoic acid–4,4'-bipyridyl N,N'-dioxide
  • Hydrogen Bonding : O–H···O and O–H···N interactions create layered structures. Ethane-linked compounds may instead form linear or helical arrangements due to linker flexibility .
2-(Diphenylphosphino)benzoic Acid
  • Functional Group: Phosphino (–PPh₂) substituent.
  • Applications : Used in catalysis (e.g., cross-coupling reactions). The ethane-linked target compound lacks this coordination capability .
2-(1-Acetyl-2-oxopropyl)benzoic Acid
  • Structure : Features acetyl and ketone groups.
  • Bioactivity : Demonstrated antitumor activity in Penicillium spp. derivatives. Ethane-linked analogs may exhibit altered pharmacokinetics due to hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Synthon Type
2-(2-Carboxyphenyl)benzoic acid; ethane C₁₆H₁₄O₄* 270.28 Carboxylic acid, ethane N/A O–H···O (predicted)
DTBA C₁₄H₁₀O₄S₂ 330.36 Carboxylic acid, disulfide 210–215 {···HOCO}₂
Diplosal Acetate C₁₆H₁₂O₆ 300.26 Ester, carboxylic acid 138–140 C=O···H–O
2-(Diphenylphosphino)benzoic acid C₁₉H₁₅O₂P 318.30 Phosphino, carboxylic acid 160–162 P–H···O (weak)

*Hypothetical formula assuming ethane bridges two 2-carboxyphenyl groups.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-Carboxyphenyl)benzoic acid;ethane with regioselective control?

A two-step condensation process involving o-phthalaldehydic acid derivatives and aryl amines under acidic conditions (e.g., sulfuric acid or methanesulfonic acid) is commonly employed. Catalysts like zinc chloride or urea may enhance reaction efficiency. For example, Hilton-Davis Chemical Co. demonstrated similar syntheses for bis(phenyl)methyl benzoic acid derivatives via acid-catalyzed condensation . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the target compound.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with high-resolution detectors to minimize noise.
  • Use of direct methods (SHELXD) for phase determination.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for carboxyl groups. Challenges include managing hydrogen bonding networks between carboxylic acid groups, which may require constrained refinement .

Q. What analytical techniques are optimal for purity assessment and functional group identification?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/0.1% formic acid gradients.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z ~300–330). Diplosal acetate derivatives (C16H12O6) provide analogous validation for fragmentation patterns .
  • FT-IR : Peaks at ~2500–3500 cm⁻¹ (carboxylic O-H stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups.

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data be reconciled for this compound?

Discrepancies may arise from dynamic processes (e.g., hydrogen bonding or rotational isomerism) in solution vs. solid-state. Mitigation strategies:

  • Perform variable-temperature NMR to identify exchange broadening.
  • Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data.
  • Validate crystallographic models against Hirshfeld surfaces to assess intermolecular interactions .

Q. What methodologies enable the study of this compound’s coordination chemistry in catalytic systems?

The carboxylic acid groups act as anchoring sites for metal ions (e.g., Cu²⁺, Fe³⁺). Experimental design considerations:

  • Ligand Synthesis : Modify the ethane linker with phosphine groups (e.g., 2-(diphenylphosphino)benzoic acid derivatives) to enhance metal binding .
  • Spectroscopic Monitoring : Use UV-vis titration to determine binding constants (Kd) and EXAFS for metal-ligand coordination geometry.
  • Catalytic Testing : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres.

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

  • Solubility Screening : Use the Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).
  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. LC-MS monitors decarboxylation or esterification byproducts.
  • Thermodynamic Analysis : Measure ΔHsol via calorimetry to correlate solubility with solvent polarity .

Q. What computational approaches predict the compound’s reactivity in supramolecular assemblies?

  • Molecular Dynamics (MD) : Simulate self-assembly in aqueous/organic interfaces using GROMACS.
  • DFT Calculations : Optimize dimerization energetics (e.g., B3LYP/6-31G*) to predict hydrogen-bonded networks.
  • Docking Studies : Evaluate host-guest interactions with macrocycles (e.g., cucurbiturils) using AutoDock Vina .

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